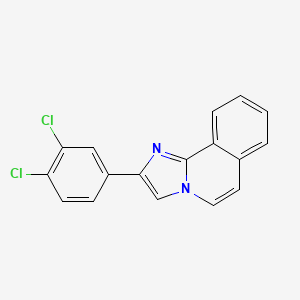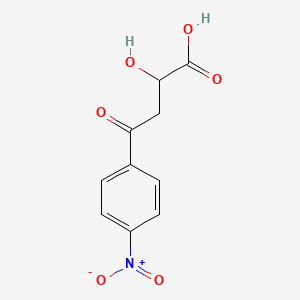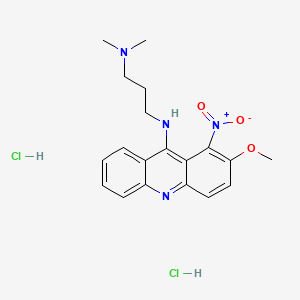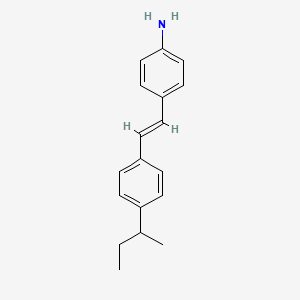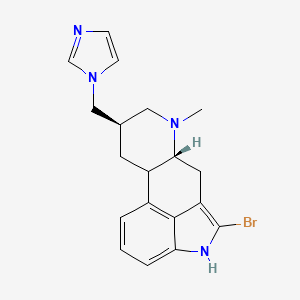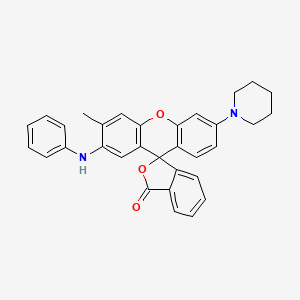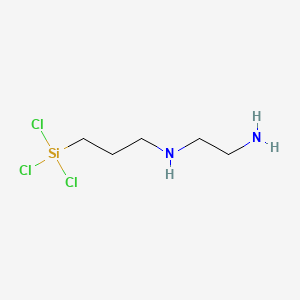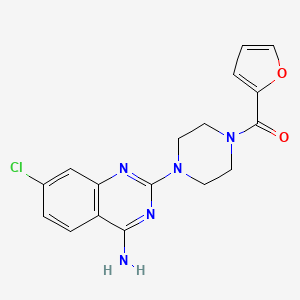
Piperazine, 1-(4-amino-7-chloro-2-quinazolinyl)-4-(2-furanylcarbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Piperazine, 1-(4-amino-7-chloro-2-quinazolinyl)-4-(2-furanylcarbonyl)-” is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Piperazine, 1-(4-amino-7-chloro-2-quinazolinyl)-4-(2-furanylcarbonyl)-” typically involves multi-step organic reactions. The starting materials may include quinazoline derivatives, piperazine, and furanylcarbonyl compounds. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the amino and chloro groups.
Condensation reactions: to form the quinazoline ring.
Coupling reactions: to attach the furanylcarbonyl group to the piperazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate reactions.
Controlled temperature and pressure: to ensure optimal reaction conditions.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
“Piperazine, 1-(4-amino-7-chloro-2-quinazolinyl)-4-(2-furanylcarbonyl)-” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction may produce dechlorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the amino and chloro groups may enhance its biological activity.
Medicine
In medicine, such compounds are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.
Industry
Industrially, these compounds may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “Piperazine, 1-(4-amino-7-chloro-2-quinazolinyl)-4-(2-furanylcarbonyl)-” likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Known for their diverse biological activities.
Piperazine derivatives: Often used in pharmaceuticals for their therapeutic properties.
Furanylcarbonyl compounds: Studied for their unique chemical reactivity.
Uniqueness
The uniqueness of “Piperazine, 1-(4-amino-7-chloro-2-quinazolinyl)-4-(2-furanylcarbonyl)-” lies in its combination of functional groups and structural features. This combination may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Properties
CAS No. |
111218-71-4 |
|---|---|
Molecular Formula |
C17H16ClN5O2 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
[4-(4-amino-7-chloroquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C17H16ClN5O2/c18-11-3-4-12-13(10-11)20-17(21-15(12)19)23-7-5-22(6-8-23)16(24)14-2-1-9-25-14/h1-4,9-10H,5-8H2,(H2,19,20,21) |
InChI Key |
SLTJFYKNMBNWQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC(=C3)Cl)C(=N2)N)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



